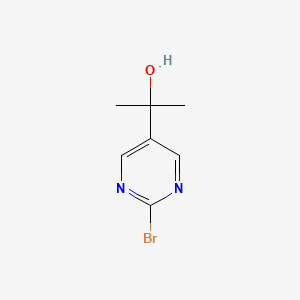
3,3-Di(2-thienyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di(2-thienyl)-1-propanamine is an organic compound that features a propanamine backbone substituted with two thienyl groups at the 3-position. This compound is part of a broader class of heteroarylpropylamines, which are known for their significant biological activities, particularly in the central and peripheral nervous systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(2-thienyl)-1-propanamine can be achieved through several methods. One common approach involves the nucleophilic ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions, catalyzed by Lewis acids . This method provides high yields and is efficient for producing racemic mixtures of the compound.
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. These processes often include the use of palladium-catalyzed hydroaminocarbonylation of geminal disubstituted alkenes and Co-nanoparticle-based catalytic reductive amination of carbonyl compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Di(2-thienyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Di(2-thienyl)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on the nervous system.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various neurological disorders.
Wirkmechanismus
The mechanism of action of 3,3-Di(2-thienyl)-1-propanamine involves its interaction with specific molecular targets in the nervous system. It acts as an agonist at certain receptor sites, modulating neurotransmitter release and uptake. This modulation affects various neural pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Di(2-thienyl)-1-butanamine
- 3,3-Di(2-thienyl)-1-pentanamine
- 3,3-Di(2-thienyl)-1-hexanamine
Uniqueness
3,3-Di(2-thienyl)-1-propanamine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C11H13NS2 |
|---|---|
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
3,3-dithiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2 |
InChI-Schlüssel |
RBXXTFRERAIWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(CCN)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


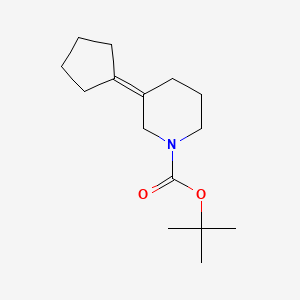
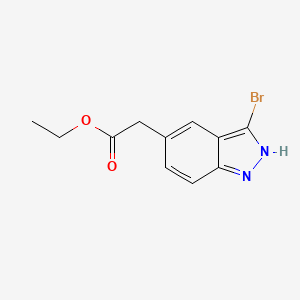
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
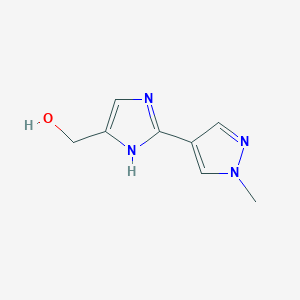

![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)


![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
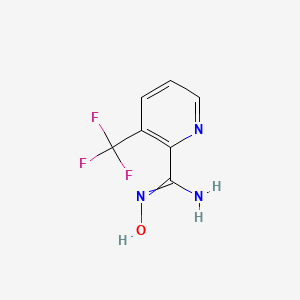
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
